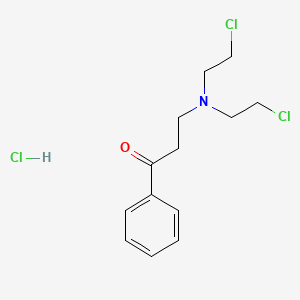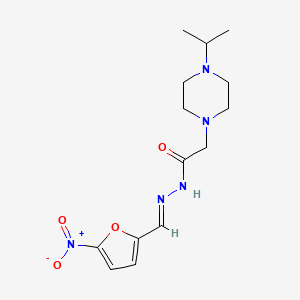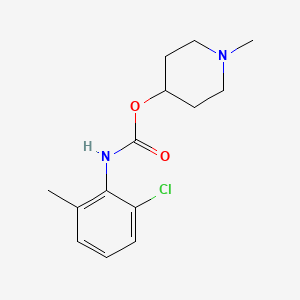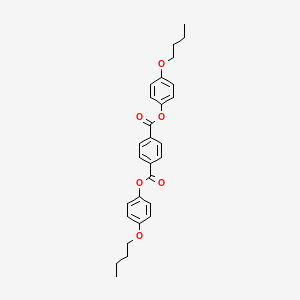
Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate: is an organic compound with a complex structure, characterized by the presence of two butoxyphenyl groups attached to a benzene-1,4-dicarboxylate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 4-butoxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate is used as a building block in the synthesis of various organic compounds and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes
Industry: The compound is used in the production of high-performance plastics, coatings, and adhesives. Its ability to improve the properties of these materials makes it valuable in various industrial applications.
Mécanisme D'action
The mechanism of action of Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate: Commonly used as a plasticizer, this compound shares a similar core structure but with different alkyl groups.
Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate: Another related compound with methoxy groups instead of butoxy groups.
Uniqueness: Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate is unique due to its specific butoxyphenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications where other similar compounds may not perform as effectively.
Propriétés
Numéro CAS |
24707-01-5 |
|---|---|
Formule moléculaire |
C28H30O6 |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
bis(4-butoxyphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C28H30O6/c1-3-5-19-31-23-11-15-25(16-12-23)33-27(29)21-7-9-22(10-8-21)28(30)34-26-17-13-24(14-18-26)32-20-6-4-2/h7-18H,3-6,19-20H2,1-2H3 |
Clé InChI |
ZXACBFCVIMZSMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


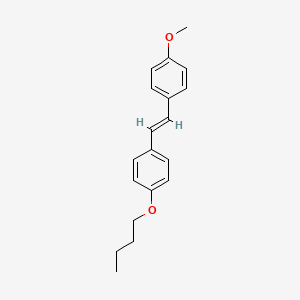
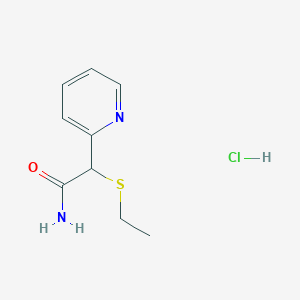
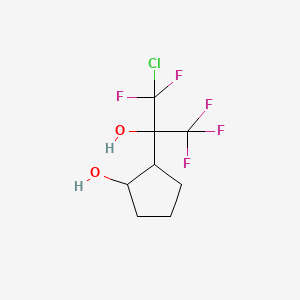
![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)
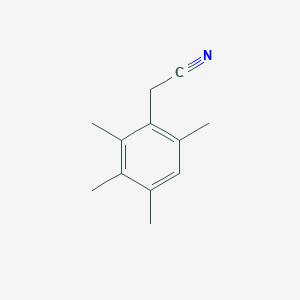
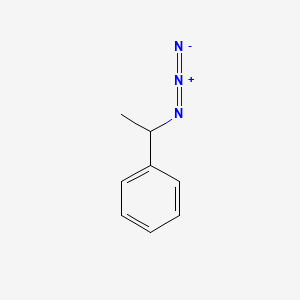
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
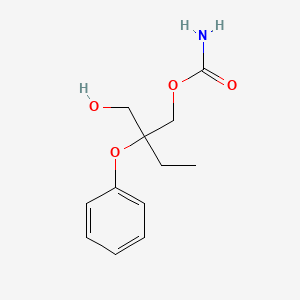
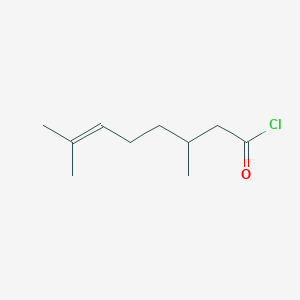
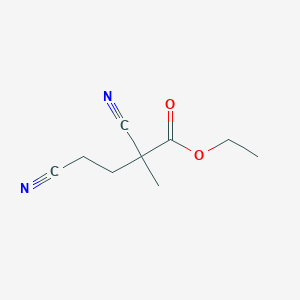
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
